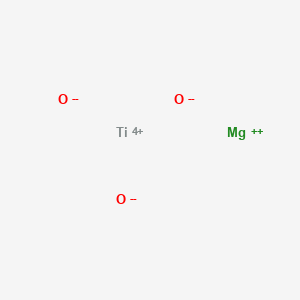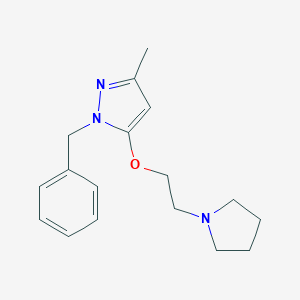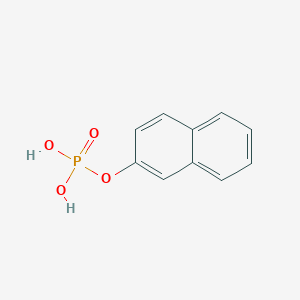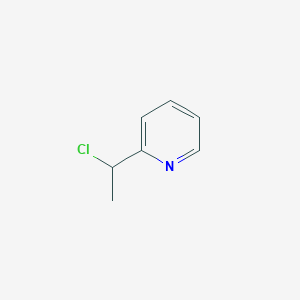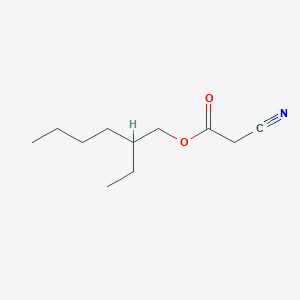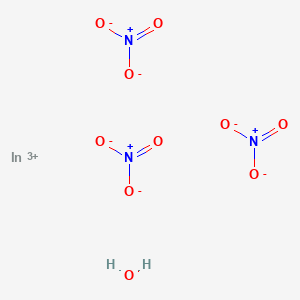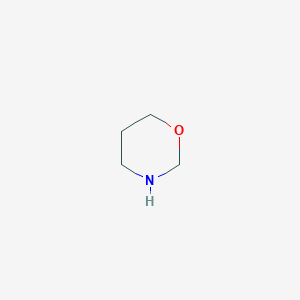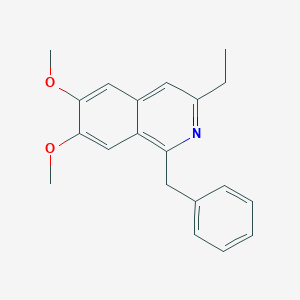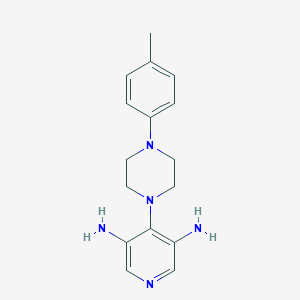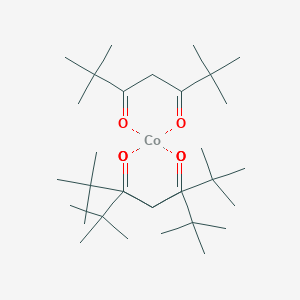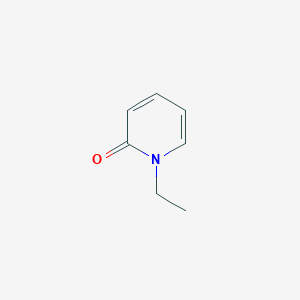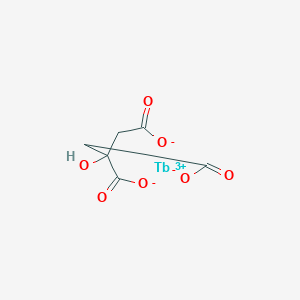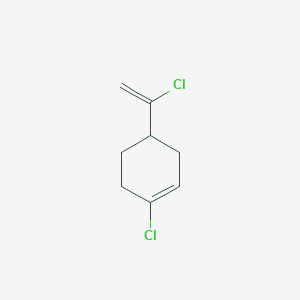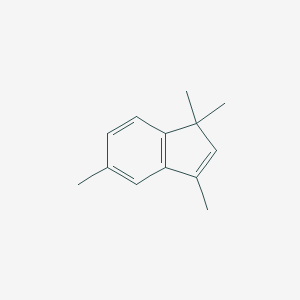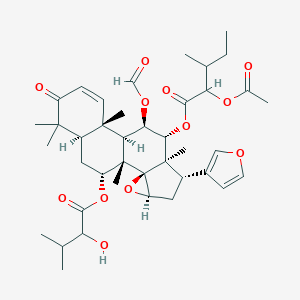
Heudelottin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heudelottin F is a natural compound that is derived from the roots of the plant Isodon japonicus. This compound has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of Heudelottin F is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Heudelottin F has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It also inhibits the production of reactive oxygen species, which are involved in oxidative stress. Furthermore, it has been found to modulate various transcription factors such as AP-1 and STAT3, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Heudelottin F in lab experiments is that it is a natural compound that is derived from a plant source. This makes it a potentially safer alternative to synthetic compounds that may have toxic side effects. However, one limitation of using Heudelottin F is that its availability may be limited due to the difficulty in synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for research on Heudelottin F. One area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Furthermore, research could be conducted to explore the potential of Heudelottin F as a lead compound for the development of new drugs.
Synthesemethoden
Heudelottin F can be synthesized using a method that involves the extraction of the compound from the roots of Isodon japonicus. The plant is first dried and then ground into a powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Heudelottin F has been the subject of extensive scientific research due to its various pharmacological properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, it has been found to have anti-viral effects by inhibiting the replication of the hepatitis B virus.
Eigenschaften
CAS-Nummer |
11052-31-6 |
|---|---|
Produktname |
Heudelottin F |
Molekularformel |
C40H54O12 |
Molekulargewicht |
726.8 g/mol |
IUPAC-Name |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C40H54O12/c1-11-21(4)30(49-22(5)42)35(46)51-33-31(48-19-41)32-37(8)14-12-26(43)36(6,7)25(37)17-27(50-34(45)29(44)20(2)3)39(32,10)40-28(52-40)16-24(38(33,40)9)23-13-15-47-18-23/h12-15,18-21,24-25,27-33,44H,11,16-17H2,1-10H3/t21?,24-,25-,27+,28+,29?,30?,31+,32+,33-,37-,38+,39+,40+/m0/s1 |
InChI-Schlüssel |
RDVGDKYASWLSCE-ASOOEVESSA-N |
Isomerische SMILES |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



